molecular formula C18H18F2O B1359338 (3,4-Difluorophenyl)(4-pentylphenyl)methanone CAS No. 951887-65-3

(3,4-Difluorophenyl)(4-pentylphenyl)methanone

Cat. No.: B1359338
CAS No.: 951887-65-3
M. Wt: 288.3 g/mol
InChI Key: NZPSXTBCWOGQDT-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(4-pentylphenyl)methanone is a fluorinated aromatic ketone characterized by two distinct substituents: a 3,4-difluorophenyl group and a 4-pentylphenyl group. The 3,4-difluorophenyl moiety introduces strong electron-withdrawing effects due to the fluorine atoms, while the 4-pentylphenyl group contributes significant lipophilicity, enhancing solubility in non-polar environments.

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2O/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)15-10-11-16(19)17(20)12-15/h6-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPSXTBCWOGQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238429
Record name Methanone, (3,4-difluorophenyl)(4-pentylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-65-3
Record name Methanone, (3,4-difluorophenyl)(4-pentylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-difluorophenyl)(4-pentylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-4’-n-pentylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-difluorobenzoyl chloride with 4-n-pentylphenyl magnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for 3,4-Difluoro-4’-n-pentylbenzophenone are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-4’-n-pentylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Difluoro-4’-n-pentylbenzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-n-pentylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Fluorine Positional Isomers
  • (3,5-Difluorophenyl) Derivatives : Replacing the 3,4-difluorophenyl group with a 3,5-difluorophenyl group (as in ) alters electronic distribution. The 3,5-substitution pattern creates a symmetrical electron-withdrawing effect, reducing dipole moments compared to the asymmetric 3,4-difluorophenyl group. This difference impacts intermolecular interactions and crystal packing .
Alkyl Chain Variations
  • 4-Pentylphenyl vs. 4-(Hydroxymethyl)phenyl: The 4-pentylphenyl group in the target compound increases lipophilicity (logP ≈ 5.2 predicted) compared to (3,4-difluorophenyl)(4-(hydroxymethyl)phenyl)methanone (logP ≈ 2.8), which has a polar hydroxymethyl group. This difference significantly affects membrane permeability and bioavailability .
  • 4-Ethoxyphenyl Derivatives: Compounds like (3,4-difluorophenyl)[5-(4-ethoxyphenyl)-2-ethylamino-3-pyridinyl]methanone () incorporate ethoxy groups, balancing lipophilicity and hydrogen-bonding capacity. The ethoxy group (logP ≈ 1.1) is less hydrophobic than pentyl (logP ≈ 3.0), making such derivatives more water-soluble .
Physical Properties
Compound Boiling Point (°C) Density (g/cm³) Molecular Weight
(3,4-Difluorophenyl)(4-pentylphenyl)methanone ~415 (Predicted) ~1.29 (Predicted) 332.39
(3,4-Difluorophenyl)(4-(hydroxymethyl)phenyl)methanone 402.8±45.0 1.307±0.06 248.22
4-TERT-BUTYL-4'-NITROBENZOPHENONE >300 1.24 (Predicted) 297.31

Key Structural-Activity Relationships (SAR)

  • Fluorine Substitution: 3,4-Difluorophenyl groups enhance metabolic stability compared to non-fluorinated analogs by reducing cytochrome P450-mediated oxidation .
  • Alkyl Chain Length : The pentyl group optimizes lipophilicity for membrane penetration, whereas shorter chains (e.g., methyl) or polar groups (e.g., hydroxymethyl) reduce passive diffusion .

Biological Activity

(3,4-Difluorophenyl)(4-pentylphenyl)methanone, also known by its chemical identifier CAS No. 951887-65-3, is an aromatic ketone that has gained attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a difluorinated phenyl group and a pentyl-substituted phenyl group linked through a carbonyl moiety. Its structure can be represented as follows:

 3 4 Difluorophenyl 4 pentylphenyl methanone\text{ 3 4 Difluorophenyl 4 pentylphenyl methanone}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study focused on its effects on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)10Induction of apoptosis
MCF-7 (Breast Cancer)15Inhibition of cell proliferation
A549 (Lung Cancer)12Modulation of apoptotic pathways

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it acts as an inhibitor of the Akt signaling pathway, which is crucial for cell survival and growth. This inhibition leads to increased apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine substituents enhances its binding affinity to target proteins, while the pentyl group contributes to its lipophilicity, facilitating cellular uptake.

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Pharmacokinetics

Another study evaluated the pharmacokinetic profile of this compound. Results indicated that the compound has favorable absorption characteristics and a half-life suitable for therapeutic applications. The study provided insights into dosage optimization for future clinical trials.

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